1-((4-Bromophenyl)sulfonyl)-2,3-difluorobenzene 1-((4-Bromophenyl)sulfonyl)-2,3-difluorobenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13819437
InChI: InChI=1S/C12H7BrF2O2S/c13-8-4-6-9(7-5-8)18(16,17)11-3-1-2-10(14)12(11)15/h1-7H
SMILES: C1=CC(=C(C(=C1)S(=O)(=O)C2=CC=C(C=C2)Br)F)F
Molecular Formula: C12H7BrF2O2S
Molecular Weight: 333.15 g/mol

1-((4-Bromophenyl)sulfonyl)-2,3-difluorobenzene

CAS No.:

Cat. No.: VC13819437

Molecular Formula: C12H7BrF2O2S

Molecular Weight: 333.15 g/mol

* For research use only. Not for human or veterinary use.

1-((4-Bromophenyl)sulfonyl)-2,3-difluorobenzene -

Specification

Molecular Formula C12H7BrF2O2S
Molecular Weight 333.15 g/mol
IUPAC Name 1-(4-bromophenyl)sulfonyl-2,3-difluorobenzene
Standard InChI InChI=1S/C12H7BrF2O2S/c13-8-4-6-9(7-5-8)18(16,17)11-3-1-2-10(14)12(11)15/h1-7H
Standard InChI Key LODIFGXYRUTOBN-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)S(=O)(=O)C2=CC=C(C=C2)Br)F)F
Canonical SMILES C1=CC(=C(C(=C1)S(=O)(=O)C2=CC=C(C=C2)Br)F)F

Introduction

Chemical Identity and Structural Features

Molecular and Structural Data

1-((4-Bromophenyl)sulfonyl)-2,3-difluorobenzene is distinguished by a sulfonyl group (-SO2_2-) bridging a 4-bromophenyl ring and a 2,3-difluorobenzene moiety. The bromine atom at the para position of the phenyl ring and the ortho-fluorine substituents on the benzene ring create distinct electronic effects, influencing its reactivity and intermolecular interactions. Key molecular descriptors include:

PropertyValueSource Citation
Molecular FormulaC12H7BrF2O2S\text{C}_{12}\text{H}_{7}\text{BrF}_{2}\text{O}_{2}\text{S}
Molecular Weight333.15 g/mol
IUPAC Name1-(4-bromophenyl)sulfonyl-2,3-difluorobenzene
SMILESC1=CC(=C(C(=C1)S(=O)(=O)C2=CC=C(C=C2)Br)F)F
InChIKeyLODIFGXYRUTOBN-UHFFFAOYSA-N

The sulfonyl group enhances electrophilicity, making the compound a candidate for nucleophilic substitution reactions, while the fluorine atoms contribute to steric hindrance and metabolic stability.

Synthesis and Reaction Mechanisms

Synthetic Routes

The synthesis of 1-((4-Bromophenyl)sulfonyl)-2,3-difluorobenzene typically involves a multi-step sequence:

  • Bromination and Fluorination: 1-Bromo-2,3-difluorobenzene is prepared via halogen exchange reactions using potassium hydroxide and brominating agents . For example, treatment of 3,4-dibromo-1,1,2,2-tetrafluorocyclohexane with KOH yields the difluorinated intermediate .

  • Sulfonylation: The sulfonyl group is introduced through reaction with 4-bromobenzenesulfonyl chloride under basic conditions. This step often employs catalysts like triethylbenzylammonium chloride to enhance reactivity.

A representative reaction scheme is:

C6H3F2Br+ClSO2C6H4BrBaseC12H7BrF2O2S+HCl\text{C}_6\text{H}_3\text{F}_2\text{Br} + \text{ClSO}_2\text{C}_6\text{H}_4\text{Br} \xrightarrow{\text{Base}} \text{C}_{12}\text{H}_{7}\text{BrF}_{2}\text{O}_{2}\text{S} + \text{HCl}

Optimization and Yield

Key parameters influencing yield include temperature control (75–85°C for sulfonylation), solvent selection (acetonitrile or hexane) , and stoichiometric ratios. Reported yields for analogous sulfonylation reactions range from 70–85% , though specific data for this compound require further experimental validation.

Applications in Materials Science and Industrial Chemistry

The compound’s unique electronic profile enables diverse applications:

  • Polymer Chemistry: As a crosslinking agent in fluorinated polymers, improving thermal stability and chemical resistance.

  • Agrochemicals: Intermediate in synthesizing herbicides with enhanced environmental persistence.

  • Organic Electronics: Electron-withdrawing groups facilitate charge transport in organic semiconductors.

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